N-prop-2-enylfuran-2-carboxamide
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Description
Scientific Research Applications
Synthesis and Characterization
- N-prop-2-enylfuran-2-carboxamide can be synthesized using the Schotten-Baumann method. This method has been used to synthesize compounds like N-prop-2-ynylacrylamide and N-prop-2-ynylbut-2-enamide, demonstrating its utility in creating potentially biologically active molecules (Afolabi, Agwom, & Kindala, 2018).
Chemical Properties and Potential Applications
- Molecules like N-acryloyl glycinamide, which can be polymerized to form polymers with thermoresponsive behavior in aqueous solutions, highlight the potential applications of similar compounds in material science and polymer chemistry (Seuring, Agarwal, & Harms, 2011).
Biochemical Applications
- This compound derivatives could play a role in the synthesis of steroid–ferrocene conjugates. These conjugates have been synthesized for potential applications in medicinal chemistry, demonstrating the versatility of carboxamide compounds (Szánti-Pintér et al., 2011).
Potential in Drug Development
- Certain derivatives of this compound, such as (2E)-N-benzyl-3-(4-butoxyphenyl)prop-2-enamide, have been identified as inhibitors of viral replication, exemplifying the role of such compounds in developing antiviral treatments (Riva et al., 2021).
Properties
IUPAC Name |
N-prop-2-enylfuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-2-5-9-8(10)7-4-3-6-11-7/h2-4,6H,1,5H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHYNXPATJHAKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.